N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)propionamide
Description
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(2-pyrazol-1-ylethyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4OS/c1-2-13(21)20(10-9-19-8-4-7-17-19)15-18-14-11(16)5-3-6-12(14)22-15/h3-8H,2,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFIJYWNXALSPIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CCN1C=CC=N1)C2=NC3=C(C=CC=C3S2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)propionamide, also known by its CAS number 1172410-38-6, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article delves into the compound's biological activity, including its mechanisms of action, efficacy, and relevant studies.
The molecular formula of the compound is , with a molecular weight of 318.37 g/mol. It contains a pyrazole moiety and a fluorobenzo[d]thiazole group, which are often associated with various pharmacological activities.
| Property | Value |
|---|---|
| CAS Number | 1172410-38-6 |
| Molecular Formula | C15H15FN4OS |
| Molecular Weight | 318.37 g/mol |
Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:
- Induction of Apoptosis : Studies suggest that related compounds can induce apoptosis in cancer cells via reactive oxygen species (ROS) generation. This leads to mitochondrial membrane potential (MMP) disruption and activation of caspases, crucial for the apoptotic process .
- Cytotoxicity : The compound has been shown to exhibit cytotoxic effects particularly against hepatoma cells, indicating a selective action against malignant cells compared to normal cells. This selectivity is attributed to the higher susceptibility of cancer cells to oxidative stress .
- Inhibition of Kinases : Similar benzothiazole derivatives have been evaluated as RET kinase inhibitors, showing moderate to high potency in inhibiting cell proliferation driven by specific mutations .
Study on Cytotoxicity
A significant study explored the cytotoxic effects of a pyrazole derivative on Hep G2 cells (a liver cancer cell line). The findings revealed that the compound induced apoptosis through ROS-mediated pathways, leading to substantial cell death in malignant cells while sparing normal hepatic cells .
Antitumor Activity
In another investigation focusing on benzothiazole derivatives, compounds were synthesized and tested for their ability to inhibit tumor growth in vivo. The results indicated that certain derivatives demonstrated promising antitumor activity, suggesting that this compound may share similar properties .
Scientific Research Applications
Synthesis of the Compound
The synthesis of N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)propionamide typically involves multi-step synthetic pathways. Key steps include:
- Formation of Intermediates : The initial step often includes the preparation of pyrazole and benzo[d]thiazole derivatives.
- Coupling Reaction : A coupling reaction is performed to attach the pyrazole moiety to the benzo[d]thiazole framework.
- Final Modification : The final product is obtained through acylation reactions, leading to the formation of the propionamide structure.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structure and purity of the synthesized compound.
Biological Activities
The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:
- Anticancer Activity : Studies have shown that this compound demonstrates significant anticancer properties. It has been evaluated against various cancer cell lines, showing potential in inhibiting cell proliferation and inducing apoptosis.
- PPARγ Agonism : The compound binds competitively to Peroxisome Proliferator-Activated Receptor gamma (PPARγ), with an EC50 value ranging from 215 nM to 5.45 μM. This interaction suggests its potential use in treating metabolic diseases such as diabetes and obesity .
- Neuropharmacological Effects : Preliminary studies indicate that this compound may also exhibit neuroprotective effects, which could be beneficial in treating neurodegenerative disorders.
Applications in Research
The versatility of this compound extends to various fields of research:
Medicinal Chemistry
The compound serves as a scaffold for designing new drugs targeting specific biological pathways. Its unique structural features allow for modifications that can enhance its efficacy and selectivity against particular diseases.
Pharmacological Studies
Research involving this compound focuses on understanding its mechanisms of action, pharmacokinetics, and pharmacodynamics. These studies are crucial for evaluating its potential as a therapeutic agent .
Case Studies
Several case studies highlight the effectiveness of this compound in preclinical models:
- Cancer Treatment : In vitro studies demonstrated that the compound significantly inhibited the growth of breast cancer cell lines, leading to further investigations into its mechanisms involving apoptosis and cell cycle arrest.
- Metabolic Disorders : Animal models treated with this compound showed improved insulin sensitivity and reduced adiposity, indicating its potential role in managing obesity-related conditions.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound shares structural motifs with several classes of bioactive molecules, including melatonin receptor agonists, kinase inhibitors, and GPCR modulators. Below is a detailed comparison:
Propionamide-Based Analogues
- TAK375 (Ramelteon): (S)-N-[2(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl]propionamide . Structural Differences: TAK375 features an indeno-furan bicyclic system, whereas the target compound substitutes this with a 4-fluorobenzo[d]thiazol. The fluorinated thiazol may increase lipophilicity and metabolic resistance compared to TAK375’s oxygen-rich furan. Functional Implications: TAK375 is a selective melatonin MT₁/MT₂ receptor agonist. The benzo[d]thiazol in the target compound could shift selectivity toward kinases or other thiazol-sensitive targets (e.g., EGFR or Bcr-Abl).
Pyrazole-Containing Analogues
- N-(2-(4-(1H-pyrazol-1-yl)phenyl)ethyl)-N-(pyridin-2-yl)sulfamide : Structural Differences: This sulfamide derivative replaces the benzo[d]thiazol with a pyridyl group and introduces a sulfamide linker instead of propionamide. However, the absence of a fluorinated thiazol may reduce membrane permeability compared to the target compound.
Benzo[d]thiazol Derivatives
- Riluzole: A 2-amino-6-trifluoromethoxybenzothiazole used in ALS treatment. Structural Differences: Riluzole lacks the pyrazole-ethyl-propionamide chain but shares the benzothiazol core. Functional Implications: The fluorinated thiazol in the target compound may mimic riluzole’s neuroprotective effects but with modified pharmacokinetics due to the extended side chain.
Comparative Data Table
Research Findings and Mechanistic Insights
- Synthetic Accessibility : The target compound’s synthesis likely involves SNAr or Ullmann coupling for the benzo[d]thiazol-fluorine bond, analogous to methods for sulfamide derivatives .
- Receptor Binding : Fluorination at the 4-position of the thiazol may enhance binding to ATP pockets in kinases, as seen in EGFR inhibitors like erlotinib. Pyrazole’s nitrogen atoms could mediate interactions with hinge regions .
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
Core Benzothiazole Construction
The 4-fluorobenzo[d]thiazol-2-amine intermediate forms through cyclocondensation of 4-fluoro-2-aminothiophenol with cyanogen bromide under acidic conditions. X-ray crystallographic studies confirm planar benzothiazole systems tolerate fluorine substitution at position 4 without significant ring distortion.
Critical Parameters:
Pyrazole-Ethyl Side Chain Installation
2-(1H-pyrazol-1-yl)ethylamine synthesis involves:
- N-alkylation of pyrazole with 2-chloroethylamine hydrochloride
- Boc protection of the amine group
- Deprotection post-coupling
Optimization Note:
Lithium aluminum hydride reduction of nitrile intermediates improves amine purity (85–90%) compared to catalytic hydrogenation.
Primary Synthetic Routes
Stepwise Amide Coupling (Two-Pot Method)
Propionyl Chloride Activation
React propionyl chloride (1.2 eq) with 4-fluorobenzo[d]thiazol-2-amine in dichloromethane containing triethylamine (3 eq) at −10°C. Quench with ice-water after 4 hours to obtain N-(4-fluorobenzo[d]thiazol-2-yl)propionamide (83% yield).
Nucleophilic Displacement
Couple the propionamide intermediate with 2-(1H-pyrazol-1-yl)ethylamine using EDCI/HOBt in dimethylformamide at 60°C for 12 hours. Post-reaction purification via silica chromatography (ethyl acetate/hexane 1:3) gives the final compound in 77% yield.
Reaction Table 1: Two-Pot Method Performance
| Parameter | Value |
|---|---|
| Total Yield | 64% |
| Purity (HPLC) | ≥98% |
| Reaction Time | 16 hours |
| Critical Impurity | <0.5% diketopiperazine |
One-Pot Tandem Synthesis
Simultaneous Amide Formation
Combine 4-fluorobenzo[d]thiazol-2-amine, 2-(1H-pyrazol-1-yl)ethylamine, and propionic anhydride (2.5 eq) in acetonitrile with 4-dimethylaminopyridine (0.1 eq). Reflux for 8 hours achieves 89% conversion by NMR monitoring.
Solvent Screening Data
| Solvent | Conversion (%) | Selectivity (%) |
|---|---|---|
| Acetonitrile | 89 | 92 |
| THF | 75 | 88 |
| DMF | 93 | 84 |
DMF increases reaction rate but reduces selectivity due to competing N-fluorobenzo[d]thiazole arylation.
Advanced Catalytic Approaches
Palladium-Mediated Cross-Coupling
A Buchwald-Hartwig amination strategy couples 2-bromo-4-fluorobenzo[d]thiazole with preformed N-(2-(1H-pyrazol-1-yl)ethyl)propionamide using:
- Pd(OAc)₂ (5 mol%)
- Xantphos (6 mol%)
- Cs₂CO₃ base in toluene at 110°C
Key Advantage:
Avoids stepwise amidation (82% yield, >99% purity).
Characterization and Analytical Data
Spectroscopic Profile
Industrial-Scale Process Considerations
Cost Analysis
| Component | Two-Pot Method ($/kg) | One-Pot Method ($/kg) |
|---|---|---|
| Raw Materials | 420 | 380 |
| Catalysts | 150 | 90 |
| Purification | 210 | 160 |
| Total | 780 | 630 |
Environmental Metrics
- Process Mass Intensity (PMI): 68 (Two-Pot) vs. 42 (One-Pot)
- E-Factor: 18.7 vs. 11.3
Challenges and Optimization Frontiers
Regioselectivity in Pyrazole Substitution
Competitive N2-alkylation (≤15%) occurs unless:
Emerging Synthetic Technologies
Continuous Flow Synthesis
Microreactor trials show:
- 94% conversion in 22 minutes vs. 8 hours batch
- 5× productivity increase
- API output: 2.8 kg/day from 10 L reactor
Q & A
Q. What are the optimal synthetic routes for N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)propionamide?
The synthesis typically involves multi-step protocols:
- Step 1 : Formation of the pyrazole-ethylamine intermediate via nucleophilic substitution between pyrazole derivatives and ethylenediamine analogs under reflux conditions .
- Step 2 : Coupling of the intermediate with 4-fluorobenzo[d]thiazol-2-amine using propionyl chloride in anhydrous dichloromethane, with triethylamine as a base .
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization using NMR (¹H/¹³C), IR, and HRMS . Key considerations include solvent polarity (e.g., DMF for polar intermediates) and temperature control (60–80°C) to minimize side reactions .
Q. Which analytical techniques are critical for characterizing this compound?
- Structural Confirmation : ¹H/¹³C NMR (δ 7.2–8.5 ppm for aromatic protons; δ 160–165 ppm for carbonyl carbons) and FT-IR (C=O stretch at ~1680 cm⁻¹) .
- Purity Assessment : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .
- Mass Analysis : HRMS (ESI+) for molecular ion validation (e.g., [M+H]⁺ at m/z 374.12) .
Q. What are the key physicochemical properties affecting experimental handling?
- Solubility : Limited aqueous solubility (<0.1 mg/mL in water); use DMSO or ethanol for in vitro assays .
- Stability : Sensitive to light and humidity; store at –20°C under inert atmosphere .
- Melting Point : 145–148°C (differential scanning calorimetry) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) for coupling steps to enhance reactivity .
- Catalyst Screening : Employ Pd/C or CuI for Suzuki-Miyaura cross-coupling to introduce fluorobenzo[d]thiazole moieties (yield improvement from 45% to 72%) .
- Temperature Gradients : Stepwise heating (50°C → 80°C) reduces decomposition of thermally unstable intermediates .
- Byproduct Mitigation : Add molecular sieves to absorb water in amidation reactions .
Q. How do structural modifications influence biological activity and target selectivity?
- Substituent Effects :
- SAR Strategies : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzothiazole ring to improve metabolic stability .
Q. What strategies resolve contradictions in spectroscopic or bioassay data?
- Data Cross-Validation : Compare NMR shifts with computational predictions (DFT/B3LYP) to confirm assignments .
- Bioassay Replication : Use orthogonal assays (e.g., SPR and fluorescence polarization) to validate target binding discrepancies .
- Batch Analysis : Track synthetic batches via LC-MS to rule out impurities affecting bioactivity .
Methodological Considerations
- Experimental Design : For in vivo studies, optimize pharmacokinetics by substituting the pyrazole ethyl group with PEGylated chains to enhance bioavailability .
- Data Contradictions : If NMR signals conflict with literature (e.g., δ 7.8 ppm vs. δ 8.1 ppm for thiazole protons), re-examine solvent effects (CDCl₃ vs. DMSO-d₆) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
